molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No.: B179516
CAS No.: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxycyclohexyl phenyl ketone is a photoinitiator widely used in various industrial applications. It is known for its efficiency in initiating polymerization reactions when exposed to ultraviolet light. This compound is particularly valued for its ability to facilitate UV curing processes, making it a crucial component in the production of coatings, adhesives, and inks .

Mechanism of Action

Target of Action

1-Hydroxycyclohexyl phenyl ketone, also known as (1-Hydroxycyclohexyl)(phenyl)methanone, is a photoinitiator molecule . Its primary targets are the monomers or oligomers in a polymerizable mixture . These targets play a crucial role in the formation of polymers, which are large molecules composed of repeated subunits.

Mode of Action

This compound interacts with its targets through a process called photopolymerization . When exposed to ultraviolet (UV) light, this compound absorbs photons and undergoes a photoreaction, generating highly reactive free radicals . These radicals then interact with the monomers or oligomers, initiating a polymerization process . This results in the formation of a solid polymer network from the liquid or semi-liquid starting materials .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The free radicals generated by this compound initiate a chain reaction that leads to the formation of polymers . This process can significantly alter the physical properties of the material, transforming it from a liquid or semi-liquid state to a solid state .

Pharmacokinetics

It’s important to note that the efficiency of this compound as a photoinitiator can be influenced by factors such as the intensity and wavelength of the uv light source, the concentration of this compound in the polymerizable mixture, and the presence of other components in the mixture .

Result of Action

The molecular effect of this compound’s action is the transformation of monomers or oligomers into a solid polymer network

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the polymerization process by reacting with the free radicals generated by this compound .

Preparation Methods

Comparison with Similar Compounds

1-Hydroxycyclohexyl phenyl ketone is often compared with other photoinitiators such as benzoin methyl ether and benzoin ethyl ether. Unlike these compounds, this compound offers higher efficiency and better performance in non-yellowing applications . Similar compounds include:

Properties

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044748
Record name (1-Hydroxycyclohexyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name Methanone, (1-hydroxycyclohexyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

947-19-3
Record name 1-Hydroxycyclohexyl phenyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxycyclohexyl phenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxycyclohexyl phenyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (1-hydroxycyclohexyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1-Hydroxycyclohexyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxycyclohexyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCYCLOHEXYL PHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JVN2243X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 900 parts by weight of methyl ethyl ketone were added 100 parts by weight of cyclohexanone, 750 parts by weight of partially caprolactone-modified polyfunctional acrylate (DPCA-20, produced by Nippon Kayaku Co., Ltd.), 200 parts by weight of a silica sol (MIBK-ST, produced by Nissan Chemical Industries, Ltd.) and 50 parts by weight of a photopolymerization initiator (IRGACURE 184, produced by Ciba Specialty Chemicals Corp.), followed by stirring. The mixture was filtered through a polypropylene filter having a pore size of 0.4 μm to prepare Coating solution A for hardcoat layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A protective layer coating solution was prepared by mixing 3 parts by mass of pentaerythritol hexaacrylate (KAYARAD DPHA, produced by Nippon Kayaku Co., Ltd.), 3 parts by mass of an urethane acrylate oligomer (ART RESIN UN-3320HA, produced by Negami Chemical Industrial Co., Ltd.), 3 parts by mass of an acrylic acid ester of dipentaerythritol caprolactone (KAYARAD DPCA-120, produced by Nippon Kayaku Co., Ltd.), 1 part by mass of a silica (P-526, produced by Mizusawa Industrial Chemicals, Ltd.), 0.5 parts by mass of a photopolymerization initiator (IRGACURE 184, produced by Nihon Ciba-Geigy K.K.), and 11 parts by mass of isopropyl alcohol, and sufficiently agitating and dispersing the mixture with the use of a ball mill, such that the average particle diameter became approximately 3 μm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pentaerythritol hexaacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dipentaerythritol caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
[Compound]
Name
ketone 1-phenyl-2-methyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

100 parts by weight of a 25% ethyl acetate solution of an acrylic copolymer having a weight average molecular weight of 300,000, prepared from 60 parts by weight of butyl acrylate, 10 parts by weight of methyl methacrylate and 30 parts by weight of 2-hydroxyethyl acrylate, was reacted with 7.0 parts by weight of methacryloyloxyethyl isocyanate to thereby obtain an energy radiation curable copolymer. 0.5 part by weight of polyisocyanate compound (Coronate L produced by Nippon Polyurethane Industry Co., Ltd.) and 1.0 part by weight of photopolymerization initiator (Irgacure 184 produced by Ciba Specialty Chemicals K.K.) were mixed with 100 parts by weight, in terms of solid contents, of the energy radiation curable copolymer, thereby obtaining an energy radiation curable pressure sensitive adhesive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 2
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 3
Reactant of Route 3
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 4
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 5
Reactant of Route 5
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 6
1-Hydroxycyclohexyl phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.